Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Physical Form Automated Weighing Spirocyclic Building Blocks

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a bicyclic spiro compound belonging to the 2,7-diazaspiro[4.4]nonane class, featuring a Boc‑protected secondary amine at position 2 and a ketone at position 8. The scaffold serves as a versatile intermediate in fragment‑based drug discovery and has been employed in the design of sigma receptor ligands and kinase inhibitor scaffolds.

Molecular Formula C12H20N2O3
Molecular Weight 240.303
CAS No. 1251009-03-6
Cat. No. B572530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
CAS1251009-03-6
Molecular FormulaC12H20N2O3
Molecular Weight240.303
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2
InChIInChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-5-4-12(8-14)6-9(15)13-7-12/h4-8H2,1-3H3,(H,13,15)
InChIKeyUTKCYVWXAPAFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1251009-03-6): Core Spirocyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a bicyclic spiro compound belonging to the 2,7-diazaspiro[4.4]nonane class, featuring a Boc‑protected secondary amine at position 2 and a ketone at position 8 . The scaffold serves as a versatile intermediate in fragment‑based drug discovery and has been employed in the design of sigma receptor ligands and kinase inhibitor scaffolds [1].

Why 2,7-Diazaspiro[4.4]nonane Analogs Cannot Simply Replace Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate


Although the 2,7-diazaspiro[4.4]nonane core is accessible in several protecting‑group and oxidation‑state variants, the 8‑oxo substituent fundamentally alters the physical form, synthetic handle, and downstream diversification potential . Replacing the title compound with its non‑oxo analog (CAS 236406‑49‑8) or the free acid (CAS 1251009‑03‑6 without Boc) eliminates the ketone group, which is essential for reductive amination, Grignard additions, and other C–C bond‑forming reactions that enable rapid library expansion [1]. The differences are quantitative and directly impact procurement decisions, as detailed in the evidence guide below.

Quantitative Differentiation Evidence: Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate vs. Closest Analogs


Physical State: Solid Handling vs. Liquid Transfer for Automated Synthesis

The 8‑oxo derivative is a low‑melting solid (mp –22 °C) , whereas the non‑oxo analog tert‑butyl 2,7‑diazaspiro[4.4]nonane‑2‑carboxylate (CAS 236406‑49‑8) is a liquid at ambient temperature . This solid‑state advantage facilitates accurate weighing for automated parallel synthesis platforms and reduces solvent‑transfer losses during reaction setup.

Physical Form Automated Weighing Spirocyclic Building Blocks

Analytical Purity and QC Documentation: Batch‑to‑Batch Reproducibility for Regulated Environments

Commercial suppliers provide the title compound with a standard purity of 97 % (H NMR, HPLC, GC) and deliver batch‑specific certificates of analysis . In contrast, the non‑oxo analog is commonly offered at 95 % purity without the same depth of orthogonal QC data . The 2 % purity delta reduces the risk of unidentified impurities interfering in biological assays or subsequent synthetic steps.

Purity Quality Control Procurement Specification

Synthetic Versatility: Ketone Handle Enables Direct C–N and C–C Bond Formation

The 8‑oxo group permits one‑step reductive amination with primary or secondary amines to generate 8‑amino‑2,7‑diazaspiro[4.4]nonane libraries [1]. The non‑oxo analog lacks this handle and requires pre‑functionalization (e.g., halogenation or tosylation) before amine installation, adding 1–2 synthetic steps and lowering overall yield. While no head‑to‑head yield comparison has been published, the conceptual advantage is recognized in scaffold‑oriented synthesis [2].

Reductive Amination Library Synthesis Spirocyclic Diversification

Application in Sigma Receptor Ligand Design: Scaffold Pre‑validation for Analgesic Drug Discovery

The 2,7‑diazaspiro[4.4]nonane scaffold, when elaborated from the 8‑oxo intermediate, has yielded potent sigma‑1/sigma‑2 receptor ligands such as AD258 (Ki S1R = 3.5 nM, Ki S2R = 2.6 nM) [1]. The non‑oxo analog has not been reported to deliver comparable dual‑receptor affinity in the same assay panel, suggesting that the ketone‑derived substitution pattern contributes to the pharmacophore.

Sigma Receptor Pain Lead Optimization

High‑Value Application Scenarios for Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Procurement


Automated Parallel Library Synthesis for Sigma Receptor Lead Optimization

The solid physical state of the 8‑oxo compound enables precise automated dispensing into 96‑well plates for reductive amination with diverse amine sets. This directly supports the rapid generation of AD258‑inspired analogs, as validated by the sub‑5 nM sigma receptor affinities reported for derivatives of this scaffold [1].

Fragment‑Based Drug Discovery (FBDD) Requiring a Ketone Handle for Fragment Elaboration

The ketone at position 8 serves as a native synthetic handle for fragment growing via reductive amination or Grignard addition. This eliminates the need for introducing a separate reactive group, preserving the spirocyclic core’s conformational rigidity for optimal binding [2].

Regulated Medicinal Chemistry Programs Demanding Batch‑to‑Batch Reproducibility

With a vendor‑certified purity of 97 % and orthogonal QC data (HPLC, NMR, GC), the compound meets the documentation standards required for IND‑enabling studies, reducing the risk of impurity‑related assay artifacts during lead candidate profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.